molecular formula C21H18N4O B2764315 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-61-8

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2764315
CAS No.: 862811-61-8
M. Wt: 342.402
InChI Key: GUAACSHJCPBMBJ-UHFFFAOYSA-N
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Description

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of benzamide derivatives that have demonstrated substantial potential as kinase inhibitors. Structurally related compounds featuring the imidazo[1,2-a]pyrimidine scaffold and benzamide linkage have been extensively investigated for their ability to potently inhibit various protein kinases, including breakpoint cluster region-abelson (BCR-ABL), a key driver in chronic myeloid leukemia (CML) . The core structure is shared with other pharmacologically active agents, suggesting its utility in probing tyrosine kinase signaling pathways and developing novel targeted therapies . The molecular framework of this compound is designed for high-affinity binding and selectivity. Its structure includes a 3-methylimidazo[1,2-a]pyrimidine group connected to a 4-methylbenzamide via a phenyl linker, a configuration common in small molecules designed to interact with the ATP-binding site of kinase targets. Researchers value this compound for exploring mechanisms to overcome drug resistance, such as the T315I gatekeeper mutation in BCR-ABL, which confers resistance to several approved therapeutics . Its primary research applications include preclinical studies in enzymology and cell biology to characterize kinase function, the development of models for drug-resistant cancers, and the synthesis of novel analog libraries for structure-activity relationship (SAR) profiling. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-7-9-16(10-8-14)20(26)23-18-6-3-5-17(13-18)19-15(2)25-12-4-11-22-21(25)24-19/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAACSHJCPBMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The benzamide moiety can be introduced through amide bond formation using appropriate coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

1.1 Mechanism of Action

Research indicates that 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide exhibits anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, it targets the c-KIT receptor tyrosine kinase, which is often mutated in gastrointestinal stromal tumors (GISTs) and other malignancies . The inhibition of c-KIT can lead to reduced cell proliferation and increased apoptosis in cancer cells.

1.2 Case Studies

  • Gastrointestinal Stromal Tumors (GISTs) : A study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds, including this benzamide derivative, effectively inhibited c-KIT mutations associated with GISTs. The compound showed promise in preclinical models for treating these tumors by blocking the signaling pathways that promote tumor growth .
  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to the active site of c-KIT, suggesting a strong potential for therapeutic application in cancers driven by this mutation. These findings are supported by structure-activity relationship (SAR) studies that highlight modifications enhancing potency and selectivity against cancer cell lines .

Pharmacological Studies

3.1 Biological Evaluation

Pharmacological studies have focused on evaluating the compound's efficacy against various cancer cell lines. The results indicate significant cytotoxicity against GIST-derived cells and other tumor types, with IC50 values demonstrating its potential as a lead compound for drug development.

3.2 Safety and Toxicology

Initial toxicological assessments suggest that while the compound exhibits potent anticancer activity, it also requires careful evaluation regarding its safety profile in vivo. Ongoing studies aim to elucidate any adverse effects associated with long-term exposure or high dosages.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, compounds with similar structures have been shown to inhibit kinases, which play crucial roles in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s structure can be compared to several kinase inhibitors and benzamide derivatives (Table 1):

Compound Core Structure Key Substituents Molecular Weight Solubility Features
Target Compound Imidazo[1,2-a]pyrimidine 4-methylbenzamide; 3-methylimidazo[1,2-a]pyrimidinyl 364.35 g/mol Moderate (lacks hydrophilic groups)
Ponatinib (AP24534) Imidazo[1,2-b]pyridazine 4-methylpiperazinylmethyl; trifluoromethylphenyl 679.85 g/mol Enhanced (piperazine improves solubility)
Imatinib Pyrimidine/benzamide 4-methylpiperazinylmethyl; pyridinylpyrimidinylamino 589.7 g/mol High (piperazine and polar groups)
3,4-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide Imidazo[1,2-a]pyrimidine 3,4-difluorobenzamide 364.35 g/mol Low (hydrophobic fluorine substituents)
Nilotinib Imidazole/pyrimidine Trifluoromethylphenyl; pyridinylpyrimidinylamino 529.52 g/mol Moderate (balanced lipophilicity)

Table 1 : Structural and physicochemical comparison with analogs.

Key Insights:
  • Core Heterocycle : The imidazo[1,2-a]pyrimidine in the target compound differs from ponatinib’s imidazo[1,2-b]pyridazine, which may alter hydrogen-bonding interactions with kinase active sites .
  • However, the methyl group may enhance metabolic stability compared to halogenated analogs (e.g., 3,4-difluoro derivative in ).
  • Potency: Nitrogen substitutions in heterocycles (e.g., pyridine-to-pyrimidine changes) are known to reduce potency in kinase inhibitors . The target compound’s imidazo[1,2-a]pyrimidine core may offer a balance between potency and selectivity compared to pyridazine-based ponatinib.

Biological Activity

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS Number: 862811-61-8) is a compound belonging to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is C21H18N4O, with a molecular weight of 342.4 g/mol. The compound features a complex structure that includes a benzamide moiety linked to a phenyl group and a methylimidazo[1,2-a]pyrimidine ring system, which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H18N4O
Molecular Weight342.4 g/mol
CAS Number862811-61-8

Research indicates that compounds similar to 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide exhibit various mechanisms of action, particularly in antiviral and anticancer applications. The following mechanisms are noteworthy:

  • Antiviral Activity : Compounds within the benzamide class have been shown to enhance intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication, including Hepatitis B Virus (HBV) . The antiviral effects are attributed to the ability of A3G to interfere with HBV DNA replication through both deaminase-dependent and independent pathways.
  • Anticancer Properties : Similar imidazo[1,2-a]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. They often act by inhibiting specific kinases involved in cancer cell proliferation and survival .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:

  • Antiviral Studies : A study on N-phenylbenzamide derivatives showed broad-spectrum antiviral effects against HIV-1 and HCV by increasing intracellular A3G levels. This suggests that derivatives like 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide may share similar antiviral properties .
  • Anticancer Research : Research on benzamide derivatives has revealed their potential as RET kinase inhibitors in cancer therapy. Compounds exhibiting moderate to high potency in inhibiting RET kinase activity were identified, indicating that similar structures could be explored for anticancer applications .

Research Findings

Recent findings highlight the significance of structural modifications in enhancing the biological activity of imidazo[1,2-a]pyrimidine derivatives:

  • Structural Influence : The unique substitution pattern in 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide may confer distinct biological activities compared to other derivatives .
  • Synthesis and Optimization : Synthetic routes for producing this compound often involve multi-step reactions that optimize yield and purity. Exploring green chemistry approaches is also gaining traction in the synthesis of such bioactive compounds .

Q & A

Q. What are the standard synthetic routes for preparing 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The synthesis typically involves coupling a substituted imidazo[1,2-a]pyrimidine core with a benzamide derivative. For example:
  • Step 1 : Prepare the imidazo[1,2-a]pyrimidine intermediate via cyclization of 3-methylpyrimidin-2-amine with α-bromoketones under reflux (ethanol, 80°C, 6–8 hours) .
  • Step 2 : React the intermediate with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (0–5°C, 2 hours) .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature control to minimize side reactions, and use catalysts like DMAP to enhance acylation efficiency .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Confirm regiochemistry of the imidazo[1,2-a]pyrimidine core and benzamide substitution patterns .
  • LC-MS : Verify molecular ion peaks ([M+H]⁺) and detect impurities (<0.5% threshold) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What are the key structural features influencing the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : The 4-methylbenzamide group enhances logP (~3.2), impacting membrane permeability .
  • Hydrogen Bonding : The imidazo[1,2-a]pyrimidine nitrogen atoms and benzamide carbonyl act as H-bond acceptors, critical for target interactions .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) data show a melting point range of 210–215°C, indicating crystalline stability .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Bcr-Abl homology models) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify key residues (e.g., Glu286, Asp381) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (< -8 kcal/mol for high affinity) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Compare IC₅₀ values in cell-free (e.g., kinase inhibition assays) vs. cellular systems (e.g., proliferation assays), accounting for off-target effects .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites in hepatic microsomes that may contribute to discrepancies .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for direct binding kinetics (ka/kd analysis) .

Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water, 4°C) and collect data on a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Use SHELXL for structure solution (R-factor < 0.05) and PLATON for validation of hydrogen-bonding networks .
  • Polymorph Screening : Test crystallization solvents (e.g., ethanol vs. ethyl acetate) to identify dominant polymorphs .

Q. What reaction pathways dominate under oxidative or reductive conditions, and how can they be controlled?

  • Methodological Answer :
  • Oxidation : The imidazo[1,2-a]pyrimidine core undergoes epoxidation at the C5-C6 double bond with mCPBA (methanol, 0°C, 1 hour) .
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, 50 psi) selectively reduces the pyrimidine ring to a dihydro derivative .
  • Control : Monitor reactions by TLC (silica gel, CH₂Cl₂:MeOH 9:1) and quench intermediates with Na₂S₂O₃ for stabilization .

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